HIV NNRTI Intermediate: A Direct Link to a Patent-Protected Scaffold
The target compound is explicitly cited as a reactant in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in patent US20140100231A1 [1]. This contrasts with its close analog, (4-methoxy-2-(methylsulfonyl)pyrimidin-5-yl)methanol, which is cited as a product, and the des-methoxy analog (2-(methylthio)pyrimidin-5-yl)methanol, which is not mentioned in this specific HIV-related patent [1][2]. This direct association with a specific, high-value pharmaceutical class provides a clear rationale for its selection over other pyrimidine methanols.
| Evidence Dimension | Relevance to HIV NNRTI Synthesis (Patent Citation) |
|---|---|
| Target Compound Data | Explicitly cited as a reactant in US20140100231A1 |
| Comparator Or Baseline | (2-(Methylthio)pyrimidin-5-yl)methanol: Not cited in this patent |
| Quantified Difference | N/A (Qualitative) |
| Conditions | Patent literature context |
Why This Matters
For research groups focused on antiviral drug discovery, specifically NNRTIs, this compound is a direct entry point into a documented, patent-protected chemical space, offering a higher probability of generating novel and relevant intellectual property.
- [1] Molaid Database. (4-methoxy-2-(methylthio)pyrimidin-5-yl)methanol | 1591828-15-7. Reaction Information: NON-NUCLEOSIDE REVERSE TRANSCRIPTASE INHIBITORS, US20140100231A1. View Source
- [2] Molaid Database. (4-methoxy-2-(methylsulfonyl)pyrimidin-5-yl)methanol | 1591828-25-9. Reaction Information: NON-NUCLEOSIDE REVERSE TRANSCRIPTASE INHIBITORS. View Source
